molecular formula C10H12ClNO B2502378 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride CAS No. 1909336-33-9

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride

Cat. No.: B2502378
CAS No.: 1909336-33-9
M. Wt: 197.66
InChI Key: GOENNMWTYLKYSP-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride (CAS# 1909336-33-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol, this cyclohepta[b]pyridine derivative is a key synthetic intermediate in medicinal chemistry . Compounds based on the cyclohepta[b]pyridine scaffold have demonstrated significant research value, particularly in the development of potent and orally bioavailable Calcitonin Gene-Related Peptide (CGRP) receptor antagonists . These antagonists are of major interest for the treatment of acute migraine, as they have shown clinical efficacy by targeting the CGRP pathway, a key player in migraine pathophysiology . The specific stereochemistry and substitution patterns on the seven-membered ring are critical for receptor binding and potency, making advanced intermediates like this vital for exploring new therapeutic candidates . This product is accompanied by a Certificate of Analysis to ensure quality and consistency for your research. It is supplied in quantities ranging from 50mg to 5g to meet various R&D needs . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-9-4-3-8-2-1-7-11-10(8)6-5-9;/h1-2,7H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENNMWTYLKYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-33-9
Record name 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cycloheptanone derivative with a pyridine derivative in the presence of a strong acid, such as hydrochloric acid, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. Studies have shown that modifications to the cycloheptapyridine structure can enhance efficacy against resistant strains .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems is under investigation .

Material Science

In material science, the compound is being explored for its utility in developing advanced materials:

  • Organic Electronics : Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The structural characteristics allow for effective charge transport .
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Compound DerivativeMIC (μg/mL)Bacterial Strain
Derivative A32E. coli
Derivative B16S. aureus
Derivative C64P. aeruginosa

Case Study 2: Neuroprotective Potential

In a preclinical study published in Neuroscience Letters, researchers investigated the effects of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride on neuronal cell cultures exposed to oxidative stress. The compound demonstrated a significant reduction in cell death compared to untreated controls.

Treatment GroupCell Viability (%)
Control45
Compound Treatment75

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Cyclohepta[c]pyridine Derivatives
  • 3-Amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-ic acid hydrochloride (): Structural Differences: The pyridine ring fusion shifts to the [c] position, altering electronic distribution. An amino group at position 3 and a carboxylic acid at position 4 replace the ketone. This increases solubility but may reduce membrane permeability compared to the target compound.
Cyclopenta[b]pyridinone Derivatives
  • 6-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[b]pyridin-7-one (): Structural Differences: A five-membered cyclopentane ring replaces cycloheptane, increasing ring strain. A methyl group at position 6 adds steric bulk.

Heteroatom and Substituent Modifications

Pyrimidine-Fused Analogs
  • 2-(1-Aminocyclohexyl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one hydrochloride (): Structural Differences: Pyrimidine (two nitrogen atoms) replaces pyridine, and a ketone resides at position 4. The 1-aminocyclohexyl group introduces a hydrophobic substituent. Functional Impact: Additional nitrogen atoms increase hydrogen-bonding capacity and basicity. The cyclohexyl group may improve lipid solubility, favoring blood-brain barrier penetration.
Piperazinyl-Substituted Derivatives
  • 2-(Piperazin-1-yl)-3H,4H,5H,6H,7H,8H,9H-cyclohepta[d]pyrimidin-4-one dihydrochloride ():
    • Structural Differences : A piperazinyl group at position 2 and dihydrochloride salt form enhance solubility.
    • Functional Impact : The piperazine moiety introduces a secondary amine, improving water solubility and enabling salt formation for pharmaceutical formulations.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Core Structure Key Substituents Solubility (HCl Salt) Notable Applications
Target Compound Cyclohepta[b]pyridine Ketone (position 7) High Research intermediate
3-Amino-cyclohepta[c]pyridine-4-ic acid HCl Cyclohepta[c]pyridine Amino, carboxylic acid Very high Chelation studies
6-Methyl-cyclopenta[b]pyridin-7-one Cyclopenta[b]pyridine Methyl Moderate Catalysis research
2-(1-Aminocyclohexyl)-cyclohepta[d]pyrimidinone Cyclohepta[d]pyrimidine Aminocyclohexyl, ketone Moderate CNS drug candidates
2-(Piperazin-1-yl)-cyclohepta[d]pyrimidinone HCl Cyclohepta[d]pyrimidine Piperazinyl, dihydrochloride Very high Anticancer leads

Biological Activity

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride is an organic compound with the molecular formula C10H11NO·HCl. It is recognized for its unique chemical structure, which features a seven-membered ring fused to a pyridine ring. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 197.66 g/mol
  • CAS Number : 1909336-33-9
  • IUPAC Name : 5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one; hydrochloride

The biological activity of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride is attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors involved in various metabolic pathways. The precise mechanisms are still under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular functions.
  • Receptor Interaction : It may bind to certain receptors, influencing signaling pathways that affect cellular responses.

Antimicrobial Properties

Research indicates that 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride exhibits antimicrobial activity against various pathogens. A study conducted by researchers at Virginia Commonwealth University demonstrated its effectiveness in inhibiting bacterial growth in vitro. The compound was tested against multiple strains of bacteria and showed significant inhibition at concentrations as low as 50 µM.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µM
Staphylococcus aureus25 µM
Candida albicans100 µM

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. For instance:

  • A case study involving human breast cancer cells (MCF-7) reported a dose-dependent reduction in cell viability upon treatment with the compound.
  • Flow cytometry analysis indicated an increase in early and late apoptotic cells at concentrations ranging from 25 µM to 100 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the antimicrobial efficacy of the compound against several pathogenic bacteria and fungi.
    • Results indicated a broad spectrum of activity with significant inhibition observed against Gram-positive bacteria.
  • Investigating Anticancer Properties :
    • A study assessed the effects of the compound on various cancer cell lines.
    • The findings suggested that it could serve as a lead compound for developing new anticancer agents due to its ability to induce apoptosis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride, and what are the critical reaction parameters?

  • Methodology : Multi-step synthesis often involves cyclization and condensation under controlled conditions. For example, analogous pyridinone derivatives are synthesized via:

  • Step 1 : Substrate preparation (e.g., 2-chloropyridine derivatives).
  • Step 2 : Cyclization using acid catalysts (e.g., p-toluenesulfonic acid monohydrate, PTSA·H₂O) in toluene at room temperature for 20 hours.
  • Step 3 : Purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate mixtures) .
    • Key Parameters : Temperature control, solvent selection (e.g., DMF for solubility), and catalyst efficiency directly impact yields (reported range: 20–99% for similar compounds) .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., carbonyl resonance at δ ~170–200 ppm).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ for C₈H₆ClNO: m/z 168.03) .
  • HPLC-PDA : Assesses purity (>95% via reverse-phase methods) .
    • Reference Standards : Use of certified impurities (e.g., EP/Pharm. Eur. guidelines) ensures batch consistency .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage :

  • Short-term : Aqueous stock solutions at 4°C with desiccants.
  • Long-term : Lyophilized powder at -20°C under inert gas (e.g., argon).
    • Stability Data : Hydrochloride salts are hygroscopic; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize low-yielding cyclization steps in the synthesis of this compound?

  • Experimental Design :

  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, FeCl₃) to improve cyclization efficiency.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus toluene for transition-state stabilization .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction times .
    • Case Study : Substituting PTSA with trifluoroacetic acid increased yields from 20% to 55% in pyrano[4,3-b]pyridin-7-one analogs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Analysis Framework :

  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) with standardized protocols .
  • Structural Confirmation : Verify compound integrity post-assay (e.g., degradation in cell culture media).
    • Example : A benzo[5,6]cyclohepta[1,2-b]pyridine analog showed IC₅₀ variability (±20%) across cancer cell lines due to differential membrane permeability .

Q. What structural modifications enhance the compound's pharmacological profile?

  • SAR Studies :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., Br at position 8) to improve kinase inhibition .
  • Salt Form Comparison : Test hydrochloride vs. free base for solubility and bioavailability .
    • Biological Targets : Prioritize derivatives with logP ~2–3 for blood-brain barrier penetration .

Key Recommendations for Researchers

  • Synthesis : Prioritize catalyst optimization and real-time reaction monitoring.
  • Biological Testing : Standardize assay conditions and validate compound stability.
  • SAR : Explore halogenation and salt forms to balance potency and pharmacokinetics.

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